molecular formula C12H17NO2S B14256849 2-(Benzenesulfinyl)-N,N-diethylacetamide CAS No. 482578-92-7

2-(Benzenesulfinyl)-N,N-diethylacetamide

Cat. No.: B14256849
CAS No.: 482578-92-7
M. Wt: 239.34 g/mol
InChI Key: PWWVEBQGFJXTAY-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)-N,N-diethylacetamide is an organic compound characterized by the presence of a benzenesulfinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfinyl)-N,N-diethylacetamide typically involves the reaction of benzenesulfinyl chloride with N,N-diethylacetamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{SOCl} + \text{CH}_3\text{CON(C}_2\text{H}_5\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{SOCH}_2\text{CON(C}_2\text{H}_5\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfinyl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfinyl group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

    Oxidation: 2-(Benzenesulfonyl)-N,N-diethylacetamide.

    Reduction: 2-(Benzenesulfanyl)-N,N-diethylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzenesulfinyl)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    2-(Benzenesulfonyl)-N,N-diethylacetamide: An oxidized derivative with a sulfonyl group.

    2-(Benzenesulfanyl)-N,N-diethylacetamide: A reduced derivative with a sulfanyl group.

    N,N-Diethylacetamide: The parent compound without the benzenesulfinyl group.

Uniqueness: 2-(Benzenesulfinyl)-N,N-diethylacetamide is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its oxidized, reduced, and parent analogs, making it a valuable compound for various applications.

Properties

CAS No.

482578-92-7

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-(benzenesulfinyl)-N,N-diethylacetamide

InChI

InChI=1S/C12H17NO2S/c1-3-13(4-2)12(14)10-16(15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

PWWVEBQGFJXTAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CS(=O)C1=CC=CC=C1

Origin of Product

United States

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